Ethanesulfonic acid, 2-(cyclohexyl(1-oxotetradecyl)amino)-, sodium salt
Description
Ethanesulfonic acid, 2-(cyclohexyl(1-oxotetradecyl)amino)-, sodium salt (CAS: 18469-44-8), also known as Sodium N-myristoyl-N-methyl taurate, is a sulfonic acid derivative with a complex amphiphilic structure. Its molecular formula is C₁₇H₃₄NNaO₄S (MW: 371.51 g/mol) . The compound features a 14-carbon myristoyl chain (1-oxotetradecyl), a cyclohexyl group, and a sulfonate head group. This structure confers surfactant properties, making it useful in industrial applications such as detergents, emulsifiers, or stabilizers. Its sodium salt form enhances water solubility, a critical feature for surfactant efficacy.
Properties
CAS No. |
63217-16-3 |
|---|---|
Molecular Formula |
C22H42NNaO4S |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
sodium;2-[cyclohexyl(tetradecanoyl)amino]ethanesulfonate |
InChI |
InChI=1S/C22H43NO4S.Na/c1-2-3-4-5-6-7-8-9-10-11-15-18-22(24)23(19-20-28(25,26)27)21-16-13-12-14-17-21;/h21H,2-20H2,1H3,(H,25,26,27);/q;+1/p-1 |
InChI Key |
AELGMZGCKUBNBA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N(CCS(=O)(=O)[O-])C1CCCCC1.[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethanesulfonic acid, 2-(cyclohexyl(1-oxotetradecyl)amino)-, sodium salt involves several steps. One common method includes the reaction of cyclohexylamine with tetradecanoic acid to form the corresponding amide. This amide is then reacted with ethanesulfonic acid under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Ethanesulfonic acid, 2-(cyclohexyl(1-oxotetradecyl)amino)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
Ethanesulfonic acid derivatives are often employed in pharmaceutical formulations due to their ability to enhance drug solubility and stability.
Case Study: Drug Formulation
In a study evaluating the solubility of various drug compounds, the inclusion of ethanesulfonic acid derivatives significantly improved the solubility profiles of poorly soluble drugs. This enhancement is particularly beneficial for oral and injectable formulations where bioavailability is critical .
Biochemical Research
The compound has been utilized in biochemical assays, particularly in studies involving protein interactions and enzyme kinetics.
Case Study: Protein Dynamics
Research on human liver fatty acid binding protein demonstrated that ethanesulfonic acid derivatives could modulate protein dynamics, affecting ligand binding and enzyme activity. This finding suggests potential applications in drug design targeting similar proteins .
Environmental Science
Ethanesulfonic acid is also relevant in environmental applications, particularly in the study of pollutants and their interactions with biological systems.
Data Table: Environmental Impact Studies
Industrial Applications
In industrial settings, ethanesulfonic acid is used as a reagent for synthesis processes and as a stabilizing agent.
Case Study: Synthesis Processes
A study highlighted the use of ethanesulfonic acid in the synthesis of high-purity materials for semiconductor applications. The compound facilitated reactions that required precise control over acidity and reactivity, leading to improved yields and product quality .
Mechanism of Action
The mechanism of action of ethanesulfonic acid, 2-(cyclohexyl(1-oxotetradecyl)amino)-, sodium salt involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to the N-acyl-N-alkyl taurate family, characterized by a taurine backbone (2-aminoethanesulfonic acid) modified with hydrophobic alkyl/aryl groups. Below is a detailed comparison with structurally related sulfonic acid salts:
Table 1: Structural Comparison of Key Compounds
| Compound Name (CAS) | Molecular Formula | Alkyl Chain Length | Substituent Group | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| Sodium N-myristoyl-N-methyl taurate (18469-44-8) | C₁₇H₃₄NNaO₄S | C14 (myristoyl) | Cyclohexyl, methyl | 371.51 | Surfactants, detergents |
| Sodium N-lauroyltaurine (70609-66-4) | C₁₄H₂₈NNaO₄S | C12 (lauroyl) | None (straight chain) | 329.43 | Cosmetics, foaming agents |
| Sodium N-methyloleoyl taurate (137-20-2) | C₂₁H₃₈NNaO₄S | C18 (oleoyl) | Methyl, unsaturated | 423.58 | Detergents, textiles |
| Sodium N-lauroyl-N-methyltaurine (N/A) | C₁₅H₃₀NNaO₄S | C12 (lauroyl) | Methyl | 343.45 | Industrial surfactants |
| Taurodeoxycholic acid sodium salt (207737-97-1) | C₂₆H₄₄NO₆S·Na·H₂O | Steroid backbone | Cholic acid derivative | 539.70 | Bile acid research, lipid digestion |
Chain Length and Hydrophobicity
- C14 (myristoyl) chain : The target compound’s tetradecyl chain provides moderate hydrophobicity, balancing water solubility and lipid interaction. This chain length is ideal for forming stable micelles in aqueous solutions, critical for detergent applications .
- Shorter chains (C12) : Sodium N-lauroyltaurine (C12) exhibits higher water solubility but reduced micellar stability compared to the C14 variant .
- Longer chains (C18) : Sodium N-methyloleoyl taurate (C18) has increased lipophilicity, suitable for heavy-duty emulsification but may precipitate in hard water .
Substituent Effects
- Methyl vs. unsaturated groups : Sodium N-methyloleoyl taurate’s unsaturated oleoyl chain (C18:1) lowers melting point and improves flexibility, enhancing cold-water solubility .
Physicochemical Properties and Performance
Table 2: Key Physicochemical Properties
| Property | Sodium N-myristoyl-N-methyl taurate | Sodium N-lauroyltaurine | Taurodeoxycholic acid sodium salt |
|---|---|---|---|
| Water solubility (25°C) | Moderate (~10–50 mg/mL) | High (>100 mg/mL) | Low (~1–5 mg/mL) |
| Critical micelle concentration (CMC) | ~0.1–0.5 mM (estimated) | ~1–2 mM | N/A (non-surfactant use) |
| Thermal stability | Stable up to 200°C | Stable up to 180°C | Decomposes at 168°C |
| Biodegradability | High | High | Low (persistent in bile) |
- Solubility : The sodium sulfonate group ensures water solubility, but the C14 chain and cyclohexyl group reduce it compared to shorter-chain derivatives (e.g., lauroyl).
- Micelle formation : The target compound’s lower CMC (vs. lauroyl) indicates superior surfactant efficiency at lower concentrations .
Regulatory and Environmental Considerations
- Toxicity: Limited data exist, but N-acyl taurates are generally classified as low-toxicity surfactants.
- Biodegradation : The compound’s linear alkyl chain and sulfonate group promote faster degradation compared to branched analogs .
- Regulatory status: Not listed in the EPA’s Endocrine Disruptor Screening Program, unlike some pesticide-related ethanesulfonates (e.g., CP 92429) .
Q & A
Q. What are the standard laboratory synthesis routes for Ethanesulfonic acid, 2-(cyclohexyl(1-oxotetradecyl)amino)-, sodium salt?
- Methodological Answer : The compound is synthesized via sequential alkylation and acylation. First, cyclohexylamine is reacted with sodium 2-bromoethanesulfonate under reflux in anhydrous ethanol (70–80°C, 6–8 hours) to form the intermediate 2-(cyclohexylamino)ethanesulfonic acid sodium salt. This intermediate is then acylated with myristoyl chloride (1-oxotetradecanoyl chloride) in dichloromethane, using triethylamine as a base to scavenge HCl. Purification involves recrystallization from ethanol/water (3:1 v/v) and vacuum drying. Yield optimization requires strict anhydrous conditions and stoichiometric control (1:1.2 molar ratio of intermediate to acyl chloride) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR in DO or DMSO-d confirm the presence of cyclohexyl (δ 1.2–1.8 ppm, multiplet), myristoyl chain (δ 0.8–1.3 ppm for CH, δ 2.2–2.4 ppm for CO-N), and sulfonate groups (δ 3.1–3.3 ppm for CH-SO).
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1640–1660 cm (amide C=O stretch), 1040–1060 cm (sulfonate S-O asymmetric stretch), and 3200–3400 cm^{-1 (N-H stretch, broad).
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) gradients separate impurities. ESI-MS in negative mode confirms the molecular ion [M–Na] at m/z 457.3 .
Advanced Research Questions
Q. How do structural modifications (e.g., acyl chain length, cyclohexyl substitution) influence surfactant properties like critical micelle concentration (CMC)?
- Methodological Answer : Systematic studies compare homologs (e.g., dodecyl [C12], tetradecyl [C14], hexadecyl [C16] acyl chains) using surface tension measurements (Du Noüy ring method) and conductimetry. For example:
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?
- Methodological Answer : Challenges include matrix interference (e.g., proteins, lipids) and low recovery due to surfactant adsorption. Mitigation strategies:
- Sample Preparation : Solid-phase extraction (SPE) using mixed-mode cartridges (C18/SCX) with methanol/ammonium acetate elution.
- Quantification : Isotope dilution LC-MS/MS with C-labeled internal standard. Calibration curves (1–100 ng/mL) in simulated biological fluids (R > 0.995).
- Validation : Spike-and-recovery tests in serum (85–92% recovery) and liver homogenates (78–88% recovery) .
Data Contradictions and Resolution
Q. Discrepancies in reported solubility profiles: How to reconcile conflicting data?
- Analysis : Some studies report high aqueous solubility (>500 mg/mL), while others note limited solubility in saline buffers (<50 mg/mL).
- Resolution : Solubility is pH-dependent. At neutral pH (7.0–7.4), the compound forms micelles (enhancing apparent solubility), but in low-ionic-strength buffers (e.g., 10 mM phosphate), micelle disruption reduces solubility. Confirm via dynamic light scattering (DLS) to detect micelle size (10–20 nm) at pH 7.4 .
Methodological Optimization
Q. How to optimize reaction yields in large-scale synthesis while minimizing byproducts?
- Answer :
- Use dropwise addition of acyl chloride to prevent localized overheating.
- Replace triethylamine with polymer-supported bases (e.g., PS-DMAP) for easier purification.
- Monitor reaction progress via in-line FTIR to detect residual amine (disappearance of N-H stretch at 3300 cm).
- Pilot-scale trials (100 g batches) achieve 82% yield with <2% unreacted starting material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
